molecular formula C6H8F4O B12676286 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene CAS No. 83168-73-4

2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene

Cat. No.: B12676286
CAS No.: 83168-73-4
M. Wt: 172.12 g/mol
InChI Key: IQFNZCSQGLXBJM-UHFFFAOYSA-N
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Description

2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene is an organic compound characterized by the presence of a tetrafluoroethoxy group attached to a propene backbone. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene typically involves the reaction of 2-methylpropene with 1,1,2,2-tetrafluoroethanol under specific conditions. A common method includes the use of a strong acid catalyst to facilitate the etherification process. The reaction is carried out at controlled temperatures to ensure the desired product yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compound suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new ethers or other substituted products.

Scientific Research Applications

2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene finds applications in various fields:

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene involves its interaction with specific molecular targets. The tetrafluoroethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

  • 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
  • 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
  • 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether

Comparison: 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene is unique due to its propene backbone, which imparts distinct chemical properties compared to its aromatic counterparts like 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene. The presence of the tetrafluoroethoxy group enhances its stability and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

83168-73-4

Molecular Formula

C6H8F4O

Molecular Weight

172.12 g/mol

IUPAC Name

2-methyl-3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene

InChI

InChI=1S/C6H8F4O/c1-4(2)3-11-6(9,10)5(7)8/h5H,1,3H2,2H3

InChI Key

IQFNZCSQGLXBJM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC(C(F)F)(F)F

Origin of Product

United States

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